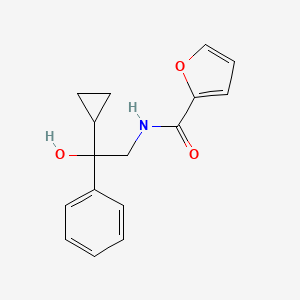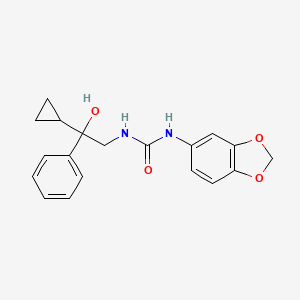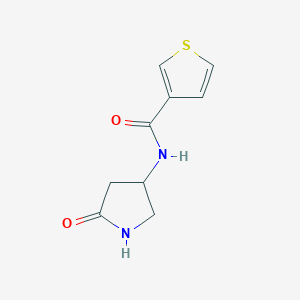
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide” is a compound that contains a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Chemical Reactions Analysis
The compound has been discovered to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity .Applications De Recherche Scientifique
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide has been studied for its potential biomedical applications. It has been found to possess antioxidant, anti-inflammatory, and antiviral properties. It has also been shown to modulate the expression of certain genes, which may lead to its potential use as a therapeutic agent. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Mécanisme D'action
The exact mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is not fully understood. However, it is believed to act by modulating the expression of certain genes. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antiviral properties. In addition, this compound has been shown to modulate the expression of certain genes, which may lead to its potential use as a therapeutic agent. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in solution. In addition, it is non-toxic and has been found to possess several biological activities such as antioxidant, anti-inflammatory, and antiviral properties. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in organic solvents and its solubility in water is limited. In addition, it is not very stable in acidic or basic conditions.
Orientations Futures
There are several potential future directions for the use of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide in biomedical research. One potential direction is the development of new therapeutic agents based on this compound. Another potential direction is the development of new diagnostic tools based on this compound. In addition, this compound could be used to develop new vaccines or treatments for viral infections. Finally, this compound could be used to study the molecular mechanisms of various diseases, such as cancer and autoimmune disorders.
Méthodes De Synthèse
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide can be synthesized by a variety of methods. The most common method involves the reaction of 4-hydroxychroman-4-ylmethyl sulfone and ethyl cyanoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the main product. Other methods of synthesis include the reaction of 4-hydroxychroman-4-ylmethyl sulfone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(9-14-19(16,17)10-5-6-10)7-8-18-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLRCFQCPJGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)

![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)